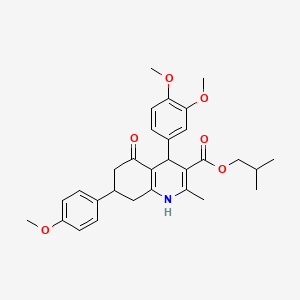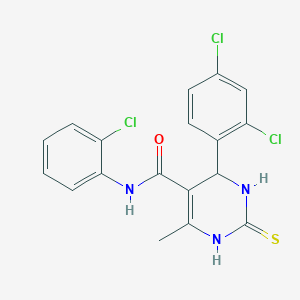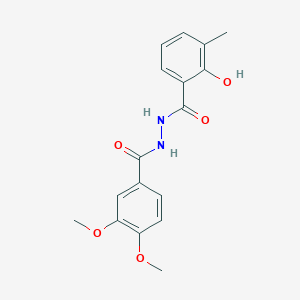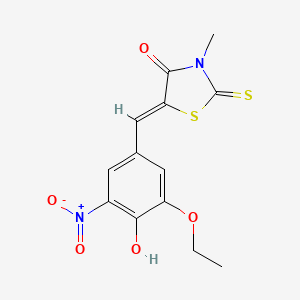![molecular formula C20H20N2O7 B5206925 4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B5206925.png)
4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyrrolidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid typically involves multiple steps. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often include the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups in the pyrrolidinone structure can be reduced to alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing
Propiedades
IUPAC Name |
4-[furan-2-ylmethyl-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-28-14-6-4-13(5-7-14)22-18(24)11-16(20(22)27)21(12-15-3-2-10-29-15)17(23)8-9-19(25)26/h2-7,10,16H,8-9,11-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIZAESOTIIRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-4-[2-(morpholin-4-ylamino)propyl]phenol](/img/structure/B5206847.png)

![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
![4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5206869.png)

![6-(2,4-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B5206879.png)
![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
![(2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B5206902.png)
![5,14-Bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)

![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)


